molecular formula C10H13NO2 B8639735 N-[4-(Hydroxymethyl)benzyl]acetamide

N-[4-(Hydroxymethyl)benzyl]acetamide

Cat. No. B8639735
M. Wt: 179.22 g/mol
InChI Key: YBXHKZITDUDGGE-UHFFFAOYSA-N
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Patent
US06288061B1

Procedure details

To a suspension of lithium aluminum hydride (570 mg) in THF (80 ml) was added a solution of methyl 4-acetamidomethylbenzoate (3.1 g) in THF (20 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 1.5 hr. A saturated aqueous sodium sulfate solution (7 ml) was added at 10° C., and the mixture was stirred at room temperature for 1 hr. The precipitate was collected by filtration and the solvent was evaporated to give the objective N-(4-hydroxymethylphenylmethyl)acetamide (2.8 g) as a white solid.
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([NH:10][CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16](OC)=[O:17])=[CH:14][CH:13]=1)(=[O:9])[CH3:8].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[OH:17][CH2:16][C:15]1[CH:20]=[CH:21][C:12]([CH2:11][NH:10][C:7](=[O:9])[CH3:8])=[CH:13][CH:14]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
570 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(=O)NCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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